molecular formula C15H11ClN2O6 B2416458 6-Chloro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287315-62-0

6-Chloro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No.: B2416458
CAS No.: 2287315-62-0
M. Wt: 350.71
InChI Key: KYBBMDBEVAIADO-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid is an organic compound with a complex structure It contains a chloro group, a nitro group, and a phenylmethoxycarbonylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid typically involves multiple steps. One common method includes the nitration of a chloro-substituted benzoic acid derivative, followed by the introduction of the phenylmethoxycarbonylamino group through a series of reactions involving protecting groups and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester linkage in the phenylmethoxycarbonylamino group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.

Major Products Formed

    Reduction: 6-Chloro-3-amino-2-(phenylmethoxycarbonylamino)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 6-Chloro-3-nitro-2-aminobenzoic acid and phenylmethanol.

Scientific Research Applications

6-Chloro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro and phenylmethoxycarbonylamino groups may enhance binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-nitrobenzoic acid: Lacks the phenylmethoxycarbonylamino group, making it less complex.

    3-Nitro-2-(phenylmethoxycarbonylamino)benzoic acid:

    6-Chloro-2-(phenylmethoxycarbonylamino)benzoic acid: Lacks the nitro group, altering its chemical properties and biological activities.

Uniqueness

6-Chloro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid is unique due to the presence of all three functional groups (chloro, nitro, and phenylmethoxycarbonylamino) on the benzoic acid core. This combination of groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O6/c16-10-6-7-11(18(22)23)13(12(10)14(19)20)17-15(21)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBBMDBEVAIADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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